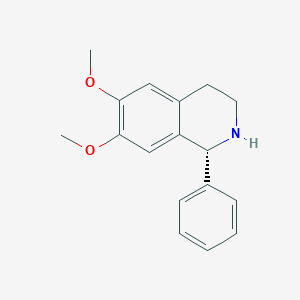
(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. Its unique structure contributes to its biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to isolate the desired enantiomer
化学反应分析
Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives
Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring
Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Bromine or alkyl halides in the presence of a base
Major Products:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or alkylated isoquinolines
科学研究应用
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its interaction with various biological targets, including enzymes and receptors
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways
Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection
相似化合物的比较
(S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different biological activities
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the tetrahydro structure, leading to different chemical properties
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Without methoxy groups, affecting its reactivity and biological activity
Uniqueness: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct pharmacological profile and potential therapeutic applications.
This comprehensive overview highlights the significance of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in various fields of research and its potential for future applications
属性
CAS 编号 |
178032-64-9 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1 |
InChI 键 |
GZGZWZVAJDFXJK-QGZVFWFLSA-N |
手性 SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
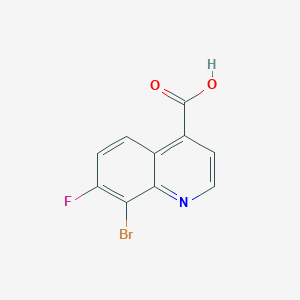
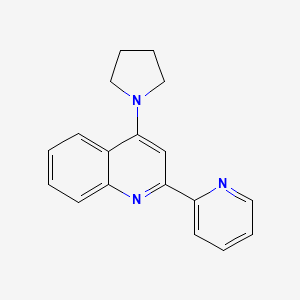
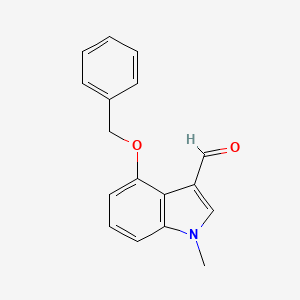

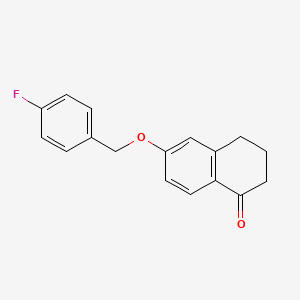

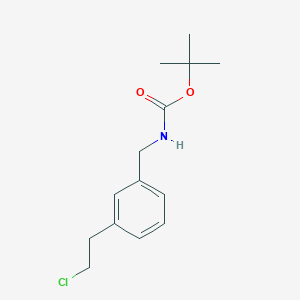
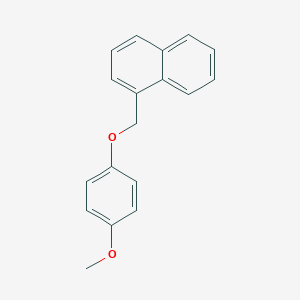

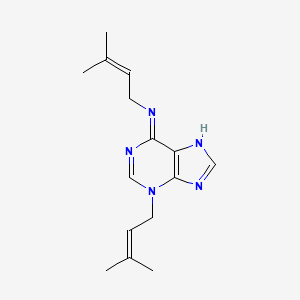

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)
